Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

Catalog No.
S579489
CAS No.
42245-42-1
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

CAS Number

42245-42-1

Product Name

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

IUPAC Name

methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3

InChI Key

CVZUMGUZDAWOGA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)OC

Synonyms

3-(-methoxyphenyl)glycidic acid methylester, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, methyl 3-(4-methoxyphenyl)glycidate, methyl-3-(4-methoxyphenyl)glycidate, t-methyl-3-phenylglycidate

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)OC

Synthesis and Characterization:

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS: 60016) is a small organic molecule containing an oxirane (epoxidized) ring and a methyl ester group. While its natural occurrence is unknown, it can be synthesized in the laboratory through various methods including asymmetric epoxidation and ring-opening reactions. Studies have reported its successful synthesis using different catalysts and reaction conditions, highlighting its potential for further exploration in organic synthesis [, ].

Potential Biological Applications:

Limited information is available regarding the specific biological activities of Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate. However, due to the presence of the oxirane ring, it might exhibit interesting properties relevant to biological research. Epoxides are known for their reactivity towards nucleophiles, making them potential candidates for modifying biomolecules and investigating their functions. Additionally, the presence of the 4-methoxyphenyl group could contribute to specific interactions with biological targets, warranting further investigation [].

Current Research Landscape:

Future Directions:

Given the limited research on this specific molecule, further exploration of its potential applications is warranted. This could involve:

  • Investigating its reactivity and potential for targeted modifications of biomolecules.
  • Assessing its biological activity in relevant cell or animal models.
  • Exploring its use as a building block for the synthesis of more complex molecules with desired properties.

Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, also known as methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate, is a small organic molecule containing an oxirane ring (three-membered ring with an oxygen atom) substituted with a methoxyphenyl group and a methyl ester group [].

  • Asymmetric synthesis: The presence of a chiral center (stereocenter) in the molecule makes it a candidate for studies in asymmetric synthesis, where the desired product is formed with a specific spatial arrangement of atoms [].

Molecular Structure Analysis

The key features of the molecule include:

  • Oxirane ring: This three-membered ring with an oxygen atom is also known as an epoxide ring. Epoxides are reactive functional groups that can undergo ring-opening reactions [].
  • Methoxyphenyl group: This group consists of a benzene ring (phenyl) with a methoxy group (OCH3) attached. The methoxy group provides electron-donating character to the molecule.
  • Methyl ester group: The presence of a carbonyl group (C=O) linked to a methyl group (CH3) forms a methyl ester functional group. Esters can participate in various hydrolysis and substitution reactions [].

The stereochemistry of the molecule is important. It exists as two enantiomers, designated as (2R,3S) and (2S,3R). These isomers have identical chemical formulas but differ in the three-dimensional arrangement of atoms around the chiral center [].


Chemical Reactions Analysis

  • Ring-opening reactions: The epoxide ring is susceptible to nucleophilic attack by various reagents, leading to ring-opening and formation of new products [].
  • Ester hydrolysis: Under acidic or basic conditions, the ester group can undergo hydrolysis, yielding the corresponding carboxylic acid and methanol [].

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of the aromatic ring and the ester group [].
  • Solubility: Potentially soluble in organic solvents like dichloromethane, chloroform, or acetone due to the nonpolar aromatic ring. Solubility in water might be limited due to the presence of the polar ester group [].

XLogP3

1.3

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

42245-42-1
105560-93-8

General Manufacturing Information

2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types